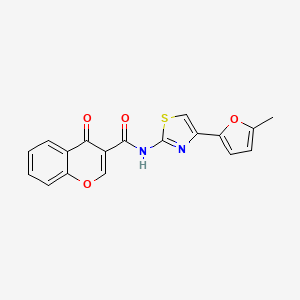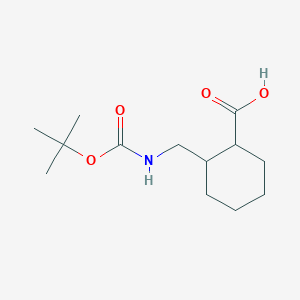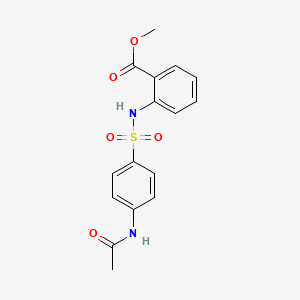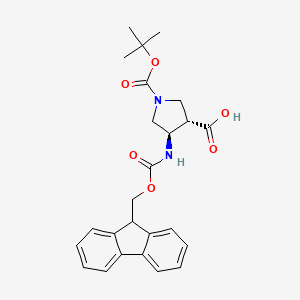![molecular formula C9H9N3O4S2 B2371543 2-(苯并[1,2,5]噻二唑-4-磺酰胺基)丙酸 CAS No. 1396966-20-3](/img/structure/B2371543.png)
2-(苯并[1,2,5]噻二唑-4-磺酰胺基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a chemical compound with a unique molecular structure that includes a benzothiadiazole ring. This compound is known for its versatility and wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
科学研究应用
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
The primary target of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is the Type III secretion system in Yersinia . This system is crucial for the bacteria’s virulence, making it an attractive target for antibacterial agents .
Mode of Action
The compound acts as an inhibitor of the Type III secretion system in Yersinia . It interferes with the bacteria’s ability to secrete virulence factors, thereby reducing its ability to cause infections .
Biochemical Pathways
It is known that the compound disrupts the type iii secretion system, which plays a crucial role in the pathogenicity of yersinia . This disruption likely affects multiple downstream pathways related to bacterial virulence.
Pharmacokinetics
Its molecular weight of 33536 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
By inhibiting the Type III secretion system, the compound reduces the virulence of Yersinia, potentially preventing or treating bacterial infections . The exact molecular and cellular effects will depend on the specific strain of Yersinia and the host organism’s immune response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid. For instance, the compound’s efficacy may be affected by the presence of other competing nitroaromatic compounds . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid typically involves the reaction of benzothiadiazole derivatives with sulfonyl chloride and subsequent coupling with propanoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.
Benzimidazole derivatives: Used in the treatment of various diseases due to their therapeutic potential.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anti-inflammatory effects
Uniqueness
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid stands out due to its unique benzothiadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
属性
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGWKCMUEACGHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)


![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)




![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)
![ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B2371481.png)
